molecular formula C5H8Cl2O B1583266 3,5-Dichloropentan-2-one CAS No. 58371-98-5

3,5-Dichloropentan-2-one

Cat. No. B1583266
CAS RN: 58371-98-5
M. Wt: 155.02 g/mol
InChI Key: NOSBOKVYSXXKFL-UHFFFAOYSA-N
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Patent
US05648498

Procedure details

83 g (1.024 moles) of sodium rhodanide are added to a solution of 155.5 g (1 mole) of 3,5-dichloro-2-pentanone in 1 litre of butyl acetate. The suspension is stirred for 4 hours in hot water bath. After cooling the sodium chloride formed is filtered off and the filtrate is washed 3 times with water and dried over sodium sulfate. After filtering off the drying agent the light red-brown filtrate is cooled under 10° C. by icy water and saturated with gaseous hydrochloric acid under stirring, keeping the temperature under 10° C. After saturation the reaction mixture is stirred for further 20 minutes under cooling, then the temperature is increased slowly to 40° C. The reaction mixture is stirred at this temperature for 20 minutes and poured onto ice after cooling down to room temperature. The phases are separated, the aqueous phase is shaken with 150 cm3 of butyl acetate. The combined butyl acetate solutions are washed neutral with water and 5% sodium hydrogen carbonate solution, then dried over sodium sulfate. After distilling off the solvent the residue is distilled off under reduced pressure to obtain 121 g (66%) of 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole in the form of pale yellow oil, which is identical in every respect with the product obtained in Example 1.
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
155.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([S-:3])#[N:2].[Na+].Cl[CH:6]([CH2:10][CH2:11][Cl:12])[C:7](=O)[CH3:8].[Cl-:13].[Na+]>C(OCCCC)(=O)C.O>[Cl:13][C:1]1[S:3][C:6]([CH2:10][CH2:11][Cl:12])=[C:7]([CH3:8])[N:2]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
83 g
Type
reactant
Smiles
C(#N)[S-].[Na+]
Name
Quantity
155.5 g
Type
reactant
Smiles
ClC(C(C)=O)CCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
the filtrate is washed 3 times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtering off the drying agent the light red-brown filtrate
CUSTOM
Type
CUSTOM
Details
under 10° C
STIRRING
Type
STIRRING
Details
After saturation the reaction mixture is stirred for further 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
under cooling
TEMPERATURE
Type
TEMPERATURE
Details
the temperature is increased slowly to 40° C
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at this temperature for 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
poured onto ice
TEMPERATURE
Type
TEMPERATURE
Details
after cooling down to room temperature
CUSTOM
Type
CUSTOM
Details
The phases are separated
STIRRING
Type
STIRRING
Details
the aqueous phase is shaken with 150 cm3 of butyl acetate
WASH
Type
WASH
Details
The combined butyl acetate solutions are washed neutral with water and 5% sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent the residue
DISTILLATION
Type
DISTILLATION
Details
is distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC(=C(N1)C)CCCl
Measurements
Type Value Analysis
AMOUNT: MASS 121 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.